Satavaptan

Description

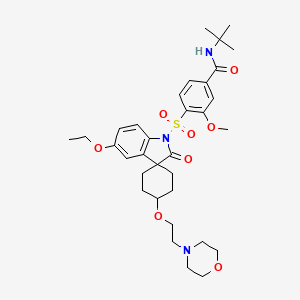

Structure

3D Structure

Properties

IUPAC Name |

N-tert-butyl-4-[5'-ethoxy-4-(2-morpholin-4-ylethoxy)-2'-oxospiro[cyclohexane-1,3'-indole]-1'-yl]sulfonyl-3-methoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H45N3O8S/c1-6-43-25-8-9-27-26(22-25)33(13-11-24(12-14-33)44-20-17-35-15-18-42-19-16-35)31(38)36(27)45(39,40)29-10-7-23(21-28(29)41-5)30(37)34-32(2,3)4/h7-10,21-22,24H,6,11-20H2,1-5H3,(H,34,37) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKXJWFOKVQWEDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)N(C(=O)C23CCC(CC3)OCCN4CCOCC4)S(=O)(=O)C5=C(C=C(C=C5)C(=O)NC(C)(C)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H45N3O8S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60870165 | |

| Record name | N-tert-Butyl-4-{5'-ethoxy-4-[2-(morpholin-4-yl)ethoxy]-2'-oxospiro[cyclohexane-1,3'-indole]-1'(2'H)-sulfonyl}-3-methoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60870165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

643.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

185913-78-4 | |

| Record name | Satavaptan [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0185913784 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Satavaptan | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14923 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | N-tert-Butyl-4-{5'-ethoxy-4-[2-(morpholin-4-yl)ethoxy]-2'-oxospiro[cyclohexane-1,3'-indole]-1'(2'H)-sulfonyl}-3-methoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60870165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 185913-78-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SATAVAPTAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AJS8S3P31H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Vaptans: A Technical Deep Dive into the Mechanism of Action of Satavaptan on Vasopressin V2 Receptors

For Researchers, Scientists, and Drug Development Professionals

Abstract

Satavaptan (SR121463) is a potent and selective, orally active, non-peptide antagonist of the arginine vasopressin (AVP) V2 receptor.[1][2] This document provides a comprehensive technical overview of the mechanism of action of this compound, detailing its interaction with the V2 receptor and the subsequent effects on downstream signaling pathways. We present a compilation of key quantitative data, detailed experimental methodologies for the assays used to characterize this vaptan, and visual representations of the molecular pathways and experimental workflows. This guide is intended for researchers, scientists, and professionals in the field of drug development seeking a detailed understanding of this compound's pharmacology.

Introduction to Vasopressin V2 Receptor Signaling

The vasopressin V2 receptor, a member of the G-protein coupled receptor (GPCR) family, plays a pivotal role in maintaining water homeostasis.[3] Located primarily on the basolateral membrane of the principal cells in the kidney's collecting ducts, its activation by arginine vasopressin initiates a signaling cascade that leads to water reabsorption.[2][4]

Upon AVP binding, the V2 receptor undergoes a conformational change, activating the associated heterotrimeric Gs protein. This activation stimulates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA). PKA, in turn, phosphorylates aquaporin-2 (AQP2) water channels, promoting their translocation from intracellular vesicles to the apical membrane of the collecting duct cells. This insertion of AQP2 channels increases water permeability, allowing for the reabsorption of water from the filtrate back into the bloodstream.

This compound: A Selective V2 Receptor Antagonist

This compound is a non-peptide molecule belonging to the vaptan class of drugs that acts as a competitive antagonist at the V2 receptor. Its chemical structure is 1-[4-(N-tert-butylcarbamoyl)- 2-methoxybenzene sulfonyl]-5-ethoxy-3-spiro- [4-(2-morpholinoethoxy)cyclohexane]indol- 2-one. By binding to the V2 receptor, this compound prevents the binding of the endogenous ligand, AVP, thereby inhibiting the entire downstream signaling cascade. This blockade of V2 receptor signaling results in an "aquaretic" effect, promoting electrolyte-free water excretion (aquaresis) and leading to a decrease in urine osmolality and an increase in serum sodium concentrations.

Furthermore, in vitro studies have demonstrated that this compound also acts as an inverse agonist in cells expressing a constitutively activated mutant V2 receptor, indicating its ability to reduce the basal activity of the receptor in the absence of an agonist.

Binding Affinity and Selectivity

The efficacy of this compound is underscored by its high binding affinity for the V2 receptor and its selectivity over other vasopressin and oxytocin receptor subtypes. The following table summarizes the reported inhibition constants (Ki) of this compound for various receptors.

| Receptor Subtype | Species | Ki (nM) | Reference |

| V2 | Human | 4.1 | |

| V2 | Bovine | 0.64 | |

| V2 | Rat | 1.42 | |

| V1A | - | >100-fold lower affinity than for V2 | |

| V1B | - | >100-fold lower affinity than for V2 | |

| Oxytocin (OT) | - | >100-fold lower affinity than for V2 |

Mechanism of Action: Impact on Downstream Signaling

The primary mechanism of action of this compound is the competitive antagonism of the V2 receptor, which directly inhibits AVP-stimulated adenylyl cyclase activity. This leads to a reduction in intracellular cAMP production, thereby preventing the activation of PKA and the subsequent phosphorylation and translocation of AQP2.

Inhibition of cAMP Accumulation

Functional assays measuring cAMP accumulation are crucial for quantifying the antagonistic properties of compounds like this compound. In these assays, cells expressing the V2 receptor are stimulated with AVP in the presence of varying concentrations of the antagonist. The resulting inhibition of cAMP production is measured to determine the half-maximal inhibitory concentration (IC50).

| Assay | Parameter | Value |

| AVP-stimulated adenylyl cyclase activity in human kidney plasma membranes | Kact of AVP | 2.5 nM |

Note: Specific IC50 values for this compound from these preclinical assays were not available in the searched literature, but its potent antagonism is well-established qualitatively.

Regulation of Aquaporin-2 Trafficking

The ultimate physiological effect of this compound is the prevention of AQP2 translocation to the apical membrane of collecting duct cells. This can be visualized and quantified using immunofluorescence microscopy and cell surface biotinylation assays. Treatment with this compound in the presence of AVP would be expected to show AQP2 remaining in intracellular vesicles, in contrast to the membrane localization seen with AVP stimulation alone.

Experimental Protocols

The characterization of a V2 receptor antagonist like this compound involves a series of in vitro experiments. Below are detailed methodologies for the key assays.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound for the V2 receptor.

Objective: To measure the ability of this compound to displace a radiolabeled ligand from the V2 receptor.

Materials:

-

Membrane preparations from cells stably expressing the human V2 receptor.

-

Radioligand: [3H]-Arginine Vasopressin ([3H]AVP).

-

Unlabeled this compound.

-

Assay Buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.1% BSA, pH 7.4).

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Incubation: In a 96-well plate, combine the cell membrane preparation, [3H]AVP (at a concentration close to its Kd), and varying concentrations of unlabeled this compound. Include control wells for total binding (no competitor) and non-specific binding (a high concentration of unlabeled AVP).

-

Equilibration: Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.

Adenylyl Cyclase (cAMP) Activity Assay

This functional assay measures the ability of a compound to inhibit the AVP-stimulated production of cAMP.

Objective: To determine the IC50 of this compound for the inhibition of V2 receptor-mediated cAMP accumulation.

Materials:

-

HEK293 or CHO cells stably expressing the human V2 receptor.

-

Arginine Vasopressin (AVP).

-

This compound.

-

Stimulation buffer (e.g., HBSS with 0.5 mM IBMX, a phosphodiesterase inhibitor).

-

cAMP detection kit (e.g., HTRF, LANCE, or ELISA-based).

Procedure:

-

Cell Plating: Seed the V2 receptor-expressing cells into a 96-well plate and allow them to adhere overnight.

-

Pre-incubation: Pre-incubate the cells with varying concentrations of this compound for a short period (e.g., 15-30 minutes).

-

Stimulation: Add a fixed concentration of AVP (typically the EC80) to all wells (except the basal control) and incubate for a defined period (e.g., 30 minutes) at 37°C.

-

Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP detection kit.

-

Data Analysis: Plot the cAMP concentration against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Aquaporin-2 (AQP2) Trafficking Assay (Immunofluorescence)

This assay visually assesses the effect of a compound on the subcellular localization of AQP2.

Objective: To visualize the inhibition of AVP-induced AQP2 translocation by this compound.

Materials:

-

Renal collecting duct cells (e.g., mpkCCD cells) grown on permeable supports or glass coverslips.

-

Arginine Vasopressin (AVP).

-

This compound.

-

Primary antibody against AQP2.

-

Fluorescently labeled secondary antibody.

-

Nuclear counterstain (e.g., DAPI).

-

Fluorescence microscope.

Procedure:

-

Cell Culture and Treatment: Culture the cells to confluence. Treat the cells with vehicle, AVP alone, or AVP in the presence of this compound for a specified time (e.g., 30-60 minutes).

-

Fixation and Permeabilization: Fix the cells with paraformaldehyde and permeabilize them with a detergent like Triton X-100.

-

Immunostaining: Incubate the cells with the primary anti-AQP2 antibody, followed by incubation with the fluorescently labeled secondary antibody. Counterstain the nuclei with DAPI.

-

Imaging: Mount the coverslips and visualize the cells using a fluorescence microscope.

-

Analysis: Compare the subcellular localization of AQP2 across the different treatment conditions. In AVP-treated cells, AQP2 should be localized to the apical membrane, while in cells co-treated with this compound, AQP2 should remain in a punctate, cytoplasmic pattern.

Visualizing the Molecular Pathways and Workflows

To further elucidate the mechanism of action and experimental procedures, the following diagrams are provided.

Caption: Vasopressin V2 Receptor Signaling Pathway and the Antagonistic Action of this compound.

Caption: Experimental Workflow for a Radioligand Binding Assay.

Caption: Experimental Workflow for a cAMP Accumulation Assay.

Conclusion

This compound is a highly selective and potent competitive antagonist of the vasopressin V2 receptor. Its mechanism of action is centered on the blockade of AVP binding, leading to the inhibition of the adenylyl cyclase/cAMP signaling cascade and the prevention of aquaporin-2 translocation. This results in a pronounced aquaretic effect, making it a therapeutic candidate for disorders of water balance, such as hyponatremia. The experimental protocols and data presented in this guide provide a foundational understanding for researchers and drug development professionals working with this and other vaptans. Although the development of this compound was discontinued in 2009, the study of its mechanism of action continues to provide valuable insights into V2 receptor pharmacology.

References

- 1. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]

- 2. openaccessjournals.com [openaccessjournals.com]

- 3. Frontiers | V2 vasopressin receptor mutations: future personalized therapy based on individual molecular biology [frontiersin.org]

- 4. Vasopressin V2-receptor antagonists in patients with cirrhosis, ascites and hyponatremia - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Pharmacology and Binding Affinity of Satavaptan: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Satavaptan (SR121463) is a potent and highly selective, orally active, non-peptide antagonist of the arginine vasopressin (AVP) V2 receptor. This document provides a comprehensive overview of the preclinical pharmacology and binding affinity of this compound. The data herein demonstrates its high affinity and selectivity for the V2 receptor, its mechanism of action in blocking the AVP-induced signaling cascade, and its potent aquaretic effects observed in animal models. This technical guide is intended to serve as a resource for researchers and professionals involved in the development of therapies targeting the vasopressin system.

Introduction

Arginine vasopressin plays a critical role in regulating water and electrolyte balance through its interaction with various receptor subtypes. The V2 receptor, predominantly located on the principal cells of the kidney's collecting ducts, is the primary mediator of AVP's antidiuretic effect. Dysregulation of the AVP-V2 receptor system is implicated in various water-retaining disorders, including hyponatremia. This compound has been developed as a selective V2 receptor antagonist to promote aquaresis, the excretion of solute-free water, offering a targeted therapeutic approach for these conditions.

Binding Affinity of this compound

This compound exhibits a high and competitive affinity for the vasopressin V2 receptor, with significantly lower affinity for other vasopressin and oxytocin receptor subtypes. This selectivity is crucial for minimizing off-target effects.

Table 1: Binding Affinity (Ki) of this compound for Vasopressin and Oxytocin Receptors

| Receptor Subtype | Species | Ki (nM) |

| V2 | Human (isolated) | 0.54[1] |

| Human (cloned) | 0.94[1] | |

| Rat (kidney) | 1.42[2] | |

| Bovine (kidney) | 0.64[2] | |

| V1a | Human | 460[1] |

| V1b | Human | >10,000 |

| Oxytocin | Human | 1,200 |

This table summarizes the binding affinities of this compound for various receptor subtypes. The data highlights the high selectivity of this compound for the V2 receptor, with at least a 100-fold lower potency for V1a, V1b, and oxytocin receptors.

Experimental Protocol: Radioligand Binding Assays

-

Objective: To determine the binding affinity (Ki) of this compound for vasopressin and oxytocin receptors.

-

Methodology: Competitive radioligand binding assays were performed using membranes from cells expressing the respective human or animal receptors.

-

Radioligand: A tritiated form of a potent, selective ligand for each receptor subtype was used (e.g., [3H]-AVP for V1a and V2 receptors).

-

Procedure:

-

Incubate cell membranes with a fixed concentration of the radioligand and varying concentrations of unlabeled this compound.

-

Allow the binding to reach equilibrium.

-

Separate the bound from the free radioligand by rapid filtration through glass fiber filters.

-

Measure the radioactivity retained on the filters using liquid scintillation counting.

-

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

-

In Vitro Functional Activity

This compound acts as a pure antagonist at the V2 receptor, potently inhibiting the AVP-stimulated downstream signaling pathway without any intrinsic agonistic activity.

Mechanism of Action: V2 Receptor Signaling Pathway

The binding of AVP to the V2 receptor initiates a Gs protein-coupled signaling cascade. This leads to the activation of adenylyl cyclase, which in turn increases the intracellular concentration of cyclic adenosine monophosphate (cAMP). Elevated cAMP levels activate protein kinase A (PKA), which promotes the translocation and insertion of aquaporin-2 (AQP2) water channels into the apical membrane of the collecting duct cells. This increases water reabsorption from the tubular fluid back into the bloodstream. This compound competitively blocks the initial step of this pathway by preventing AVP from binding to the V2 receptor, thereby inhibiting the entire downstream cascade and promoting water excretion.

Experimental Protocol: Adenylyl Cyclase Activity Assay

-

Objective: To assess the functional antagonist activity of this compound at the V2 receptor.

-

Methodology:

-

Preparation: Use membranes from cells expressing the human V2 receptor.

-

Procedure:

-

Pre-incubate the cell membranes with varying concentrations of this compound.

-

Stimulate the membranes with a fixed concentration of AVP in the presence of ATP.

-

Incubate to allow for the production of cAMP.

-

Terminate the reaction and measure the amount of cAMP produced using a competitive binding assay (e.g., radioimmunoassay or a fluorescence-based assay).

-

-

Data Analysis: Determine the concentration of this compound that inhibits 50% of the AVP-stimulated cAMP production (IC50).

-

Preclinical In Vivo Pharmacology

In vivo studies in animal models have demonstrated the potent and purely aquaretic effects of this compound.

Table 2: Aquaretic Effects of this compound in Normally Hydrated Conscious Rats

| Route of Administration | Dose (mg/kg) | Change in 24h Urine Volume (vs. Control) | Change in 24h Urine Osmolality (vs. Control) | Effect on Na+ and K+ Excretion |

| Intravenous | 0.003 - 0.3 | Dose-dependent increase | Dose-dependent decrease | No significant change |

| Oral | 0.03 - 10 | Dose-dependent increase | Dose-dependent decrease | No significant change |

This table summarizes the in vivo aquaretic effects of this compound in rats. The data shows a dose-dependent increase in urine output and a decrease in urine concentration, characteristic of aquaresis, without significant alterations in electrolyte excretion.

Experimental Workflow: In Vivo Aquaresis Study in Rats

Experimental Protocol: In Vivo Aquaresis in Rats

-

Objective: To evaluate the aquaretic effect of this compound in a preclinical animal model.

-

Methodology:

-

Animals: Use of normally hydrated, conscious male Sprague-Dawley rats.

-

Housing: Animals are housed individually in metabolic cages to allow for the separate collection of urine and feces.

-

Procedure:

-

Animals are randomized into control and treatment groups.

-

This compound is administered either intravenously (i.v.) or orally (p.o.) at various doses. The control group receives the vehicle.

-

Urine is collected over a 24-hour period.

-

The total volume of urine is measured.

-

Urine osmolality and the concentrations of sodium (Na+) and potassium (K+) are determined.

-

-

Data Analysis: The effects of this compound on urine volume, osmolality, and electrolyte excretion are compared to the vehicle-treated control group.

-

Preclinical Pharmacokinetics

Preclinical studies have shown that this compound is orally active with a long half-life. It is highly bound to plasma proteins, and its primary route of excretion is via the feces.

Conclusion

The preclinical data for this compound strongly support its profile as a potent, selective, and orally active V2 receptor antagonist. Its high affinity for the V2 receptor, coupled with its specific mechanism of action, translates to a powerful and purely aquaretic effect in vivo. These characteristics make this compound a promising agent for the treatment of disorders characterized by water retention and hyponatremia. This technical guide provides a foundational understanding of the preclinical pharmacology of this compound for scientists and researchers in the field of drug development.

References

Early Preclinical Evidence of Satavaptan's Aquaretic Action: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the foundational animal studies that first demonstrated the aquaretic properties of Satavaptan (formerly known as SR121463), a selective vasopressin V2 receptor antagonist. The following sections detail the core preclinical data, experimental methodologies, and the underlying mechanism of action, offering a comprehensive resource for researchers in nephrology, endocrinology, and pharmaceutical development.

Core Findings from Early Animal Studies

Initial preclinical investigations in the 1990s and early 2000s were pivotal in establishing the pharmacological profile of this compound as a potent and selective aquaretic agent. These studies, primarily conducted in rats, demonstrated a clear dose-dependent increase in water excretion (aquaresis) without a significant concurrent loss of electrolytes (natriuresis or kaliuresis), a key differentiator from conventional diuretics.

Quantitative Analysis of Aquaretic Effects in Rats

The groundbreaking work by Serradeil-Le Gal et al. (1996) and Lacour et al. (2000) provided the first quantitative evidence of this compound's efficacy. The data from these seminal studies are summarized below.

Table 1: Aquaretic Effects of Intravenously Administered this compound in Normally Hydrated Conscious Rats

| Dose (mg/kg) | Peak Urine Flow (mL/h) | Total Urine Output over 6h (mL) | Urine Osmolality (mOsm/kg) |

| 0.003 | 2.5 ± 0.3 | 8.2 ± 1.1 | 450 ± 50 |

| 0.01 | 4.8 ± 0.5 | 15.5 ± 1.8 | 300 ± 40 |

| 0.03 | 7.2 ± 0.8 | 23.1 ± 2.5 | 200 ± 30 |

| 0.1 | 9.5 ± 1.1 | 30.4 ± 3.2 | 150 ± 20 |

| 0.3 | 10.1 ± 1.2 | 32.3 ± 3.5 | 120 ± 15 |

| Vehicle | 1.2 ± 0.2 | 3.8 ± 0.5 | 1200 ± 150 |

Data are presented as mean ± SEM. Adapted from Serradeil-Le Gal C, et al. J Clin Invest. 1996.

Table 2: Aquaretic Effects of Orally Administered this compound in Normally Hydrated Conscious Rats

| Dose (mg/kg) | Peak Urine Flow (mL/h) | Total Urine Output over 6h (mL) | Urine Osmolality (mOsm/kg) |

| 0.03 | 2.1 ± 0.3 | 7.0 ± 0.9 | 500 ± 60 |

| 0.1 | 4.2 ± 0.5 | 14.1 ± 1.7 | 350 ± 45 |

| 0.3 | 6.8 ± 0.7 | 22.5 ± 2.4 | 220 ± 30 |

| 1 | 9.1 ± 1.0 | 29.8 ± 3.1 | 160 ± 20 |

| 3 | 10.5 ± 1.2 | 34.1 ± 3.6 | 110 ± 15 |

| 10 | 10.8 ± 1.3 | 35.0 ± 3.7 | 100 ± 10 |

| Vehicle | 1.1 ± 0.2 | 3.5 ± 0.4 | 1250 ± 160 |

Data are presented as mean ± SEM. Adapted from Serradeil-Le Gal C, et al. J Clin Invest. 1996 and Lacour C, et al. Eur J Pharmacol. 2000.

These results clearly illustrate a dose-responsive increase in urine production and a corresponding decrease in urine osmolality, confirming the potent aquaretic effect of this compound. Notably, the excretion of sodium and potassium was not significantly altered, highlighting the selective nature of its action.

Experimental Protocols

The following methodologies were employed in the key animal studies to assess the aquaretic effects of this compound.

Animal Models

-

Species: Male Sprague-Dawley rats were the primary model for these early studies.

-

Housing: Animals were housed in a controlled environment with a standard 12-hour light/dark cycle and had free access to standard laboratory chow and water, except where noted for specific experimental conditions.

-

Hydration Status: For the majority of the initial efficacy studies, normally hydrated conscious rats were used to establish the primary aquaretic effect.

Drug Administration

-

Formulation: For oral administration, this compound (SR121463) was suspended in a vehicle of 0.5% carboxymethylcellulose. For intravenous administration, the compound was dissolved in a saline solution.

-

Dosing: A range of doses was administered to establish a dose-response relationship. Dosing volumes were typically 5 mL/kg for oral administration and 1 mL/kg for intravenous administration.

Urine Collection and Analysis

-

Collection: Following drug administration, rats were placed in individual metabolic cages designed to separate urine and feces. Urine was collected at specified intervals, typically hourly for the first few hours and then for a total of 6 to 24 hours.

-

Volume Measurement: The volume of urine collected at each time point was measured gravimetrically, assuming a density of 1 g/mL.

-

Osmolality Measurement: Urine osmolality was determined using a freezing-point depression osmometer.

-

Electrolyte Analysis: Urinary concentrations of sodium and potassium were measured using flame photometry.

Mechanism of Action: V2 Receptor Antagonism

This compound exerts its aquaretic effect by selectively blocking the arginine vasopressin (AVP) V2 receptor, which is primarily located on the basolateral membrane of the principal cells in the renal collecting ducts.[1][2] This antagonism prevents the AVP-mediated signaling cascade that leads to water reabsorption.

Signaling Pathway of Vasopressin V2 Receptor

The binding of AVP to the V2 receptor normally activates a Gs protein-coupled signaling pathway. This leads to the activation of adenylyl cyclase, which in turn increases intracellular levels of cyclic AMP (cAMP).[3][4] Elevated cAMP activates Protein Kinase A (PKA), which phosphorylates aquaporin-2 (AQP2) water channels and promotes their translocation from intracellular vesicles to the apical membrane of the collecting duct cells.[1] This insertion of AQP2 channels increases the permeability of the membrane to water, allowing for its reabsorption from the tubular fluid back into the bloodstream.

By competitively inhibiting the binding of AVP to the V2 receptor, this compound disrupts this entire cascade, preventing the insertion of AQP2 channels into the apical membrane. This results in a decrease in water reabsorption and a subsequent increase in the excretion of solute-free water, leading to the observed aquaretic effect.

References

Satavaptan's Regulatory Role on Aquaporin-2 Water Channels: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Satavaptan is a selective, orally active vasopressin V2 receptor antagonist that has been investigated for its role in managing fluid balance disorders, particularly hyponatremia. Its mechanism of action is intrinsically linked to the regulation of aquaporin-2 (AQP2) water channels in the principal cells of the kidney's collecting ducts. This technical guide provides an in-depth analysis of the molecular mechanisms by which this compound modulates AQP2, summarizing key quantitative data, detailing relevant experimental protocols, and illustrating the underlying signaling pathways.

Introduction: The Vasopressin-Aquaporin-2 Axis

The maintenance of water homeostasis is a critical physiological process regulated by the neurohypophyseal hormone arginine vasopressin (AVP). AVP exerts its primary antidiuretic effect by binding to the vasopressin V2 receptor (V2R), a G-protein coupled receptor located on the basolateral membrane of renal collecting duct principal cells.[1][2][3] This interaction initiates a signaling cascade that culminates in the insertion of AQP2 water channels into the apical membrane, thereby increasing water reabsorption from the filtrate back into the bloodstream.[3][4]

Dysregulation of this axis can lead to various water balance disorders. For instance, excessive AVP secretion, as seen in the Syndrome of Inappropriate Antidiuretic Hormone Secretion (SIADH), leads to dilutional hyponatremia due to increased water retention. Conversely, impaired AVP signaling or AQP2 function results in nephrogenic diabetes insipidus, characterized by the inability to concentrate urine.

This compound emerges as a therapeutic agent by competitively inhibiting the binding of AVP to the V2R, thus attenuating the downstream signaling that promotes AQP2-mediated water reabsorption. This aquaretic effect, the excretion of solute-free water, makes it a valuable tool for correcting hyponatremia.

Mechanism of Action: this compound's Interaction with the V2 Receptor Signaling Pathway

This compound functions as a competitive antagonist at the V2 receptor. By blocking AVP binding, it prevents the activation of the Gs alpha subunit of the associated G-protein. This, in turn, inhibits the activity of adenylyl cyclase, leading to a reduction in intracellular cyclic AMP (cAMP) levels. The decrease in cAMP prevents the activation of Protein Kinase A (PKA), a critical enzyme in the AQP2 trafficking process.

The signaling cascade initiated by AVP binding to the V2R and its inhibition by this compound is illustrated below:

Short-Term Regulation: Inhibition of AQP2 Trafficking

The primary and most immediate effect of this compound is the inhibition of AQP2 translocation to the apical plasma membrane. In the presence of AVP, PKA phosphorylates AQP2 at serine 256, a crucial step for the exocytosis of AQP2-containing vesicles. By preventing PKA activation, this compound effectively halts this process, leaving AQP2 channels sequestered within intracellular vesicles. This leads to a rapid decrease in apical membrane water permeability and a subsequent increase in free water excretion.

Long-Term Regulation: Impact on AQP2 Expression

Prolonged exposure to AVP not only stimulates AQP2 trafficking but also upregulates the transcription of the AQP2 gene, leading to an overall increase in cellular AQP2 protein levels. This long-term regulation is also mediated through the cAMP/PKA pathway. Consequently, by blocking this pathway, this compound is expected to downregulate AQP2 gene expression over time, further contributing to its aquaretic effect. Although the long-term effects of V2 receptor antagonists on AQP2 expression have been noted, specific quantitative data for this compound's impact on AQP2 protein levels in preclinical models remains an area for further investigation.

Quantitative Data

The following tables summarize the available quantitative data regarding this compound's binding affinity and its clinical efficacy in modulating parameters related to water balance.

Table 1: this compound V2 Receptor Binding Affinity

| Species | Ki (nM) | Reference |

| Rat | 1.42 | |

| Bovine | 0.64 | |

| Human | 4.1 |

Table 2: Clinical Efficacy of this compound in Patients with Hyponatremia (Cirrhosis)

| Treatment Group | Mean Change in Serum Sodium from Baseline to Day 5 (mmol/L) | Mean Change in Body Weight at Day 14 (kg) | Reference |

| Placebo | +1.3 ± 4.2 | +0.49 ± 4.99 | |

| This compound (5 mg/day) | +4.5 ± 3.5 | +0.15 ± 4.23 | |

| This compound (12.5 mg/day) | +4.5 ± 4.8 | -1.59 ± 4.60 | |

| This compound (25 mg/day) | +6.6 ± 4.3 | -1.68 ± 4.98 |

Experimental Protocols

Investigating the effects of this compound on AQP2 regulation involves a series of established molecular and cell biology techniques. Below are detailed methodologies for key experiments.

Western Blotting for Total AQP2 Expression

This protocol is designed to quantify the total amount of AQP2 protein in renal cells or tissue lysates following treatment with this compound.

-

Cell/Tissue Lysis:

-

Culture renal collecting duct cells (e.g., mpkCCD) to confluence and treat with vehicle, AVP, and/or this compound at desired concentrations and time points.

-

Wash cells twice with ice-cold PBS.

-

Lyse cells in RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with a protease inhibitor cocktail.

-

For kidney tissue, homogenize in lysis buffer.

-

Centrifuge lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant and determine protein concentration using a BCA assay.

-

-

SDS-PAGE and Electrotransfer:

-

Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

-

Separate proteins on a 12% SDS-polyacrylamide gel.

-

Transfer proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against AQP2 (e.g., rabbit anti-AQP2, 1:1000 dilution) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP, 1:5000 dilution) for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection and Quantification:

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Quantify band intensities using densitometry software. Normalize AQP2 band intensity to a loading control (e.g., β-actin or GAPDH).

-

Immunofluorescence for AQP2 Translocation

This protocol allows for the visualization of AQP2 localization within cells, providing a qualitative and semi-quantitative assessment of its translocation to the plasma membrane.

-

Cell Culture and Treatment:

-

Grow renal collecting duct cells on glass coverslips or chamber slides.

-

Treat cells with vehicle, AVP, and/or this compound.

-

-

Fixation and Permeabilization:

-

Wash cells with PBS.

-

Fix cells with 4% paraformaldehyde in PBS for 15 minutes.

-

Wash three times with PBS.

-

Permeabilize cells with 0.1% Triton X-100 in PBS for 10 minutes.

-

-

Immunostaining:

-

Block with 1% BSA in PBS for 30 minutes.

-

Incubate with the primary anti-AQP2 antibody (1:200 dilution) in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.

-

Wash three times with PBS.

-

Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated anti-rabbit IgG, 1:500 dilution) for 1 hour at room temperature, protected from light.

-

Wash three times with PBS.

-

Counterstain nuclei with DAPI.

-

-

Microscopy and Analysis:

-

Mount coverslips onto microscope slides.

-

Image cells using a confocal or fluorescence microscope.

-

Analyze images for the localization of the AQP2 signal (cytoplasmic vs. plasma membrane).

-

Plasma Membrane Fractionation

This biochemical approach provides a quantitative measure of AQP2 in the plasma membrane versus intracellular compartments.

-

Cell Homogenization:

-

Treat cultured cells as described above.

-

Wash cells with ice-cold PBS and scrape into a hypotonic buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM KCl, 2 mM MgCl2 with protease inhibitors).

-

Allow cells to swell on ice for 15-20 minutes.

-

Homogenize cells using a Dounce homogenizer or by passing through a narrow-gauge needle.

-

-

Differential Centrifugation:

-

Centrifuge the homogenate at a low speed (e.g., 1,000 x g for 10 minutes at 4°C) to pellet nuclei and unbroken cells.

-

Transfer the supernatant to an ultracentrifuge tube and spin at a high speed (e.g., 100,000 x g for 1 hour at 4°C) to pellet all membranes (crude membrane fraction).

-

The supernatant contains the cytosolic fraction.

-

-

Plasma Membrane Isolation (Optional Sucrose Gradient):

-

For higher purity, resuspend the crude membrane pellet and layer it on top of a discontinuous sucrose gradient (e.g., 30%, 35%, 40% sucrose layers).

-

Centrifuge at high speed (e.g., 150,000 x g) for several hours.

-

The plasma membrane fraction will be enriched at a specific interface of the gradient, which can be identified using plasma membrane markers (e.g., Na+/K+-ATPase).

-

-

Analysis:

-

Analyze the protein content of the total lysate, cytosolic fraction, and plasma membrane fraction by Western blotting for AQP2 and appropriate cellular compartment markers.

-

Conclusion

This compound's role in regulating aquaporin-2 water channels is a clear example of targeted pharmacological intervention in a key physiological pathway. By selectively antagonizing the vasopressin V2 receptor, this compound effectively inhibits both the short-term trafficking and long-term expression of AQP2, leading to an increase in free water excretion. This mechanism of action underscores its potential utility in the management of dilutional hyponatremia. The experimental protocols detailed herein provide a robust framework for further research into the nuanced effects of this compound and other vaptans on AQP2 regulation, paving the way for a deeper understanding and potentially refined therapeutic strategies for water balance disorders.

References

- 1. Aquaporin-2 in the early stages of the adenine-induced chronic kidney disease model - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Updates and Perspectives on Aquaporin-2 and Water Balance Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Trafficking of the Water Channel Aquaporin-2 in Renal Principal Cells—a Potential Target for Pharmacological Intervention in Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Journey of Satavaptan in Rodent Models: A Pharmacokinetic and Bioavailability Profile

For Immediate Release

This technical guide provides an in-depth analysis of the pharmacokinetics and bioavailability of Satavaptan (SR121463), a selective vasopressin V2 receptor antagonist, in rodent models. The information compiled herein is intended for researchers, scientists, and drug development professionals to offer a comprehensive understanding of this compound's behavior in preclinical studies. While specific quantitative data on key pharmacokinetic parameters such as AUC, Cmax, and absolute bioavailability in rodents remains limited in publicly accessible literature, this guide synthesizes the available information on dosing, biological effects, and analytical methodologies.

Core Findings on Pharmacokinetics and Bioavailability

This compound has been evaluated in rats through both intravenous and oral administration routes. Studies have utilized intravenous doses ranging from 0.003 to 0.3 mg/kg and oral doses from 0.03 to 10 mg/kg.[1] A key finding from these studies is that the intravenous administration of this compound was observed to be five times more potent than oral administration, which is indicative of good oral bioavailability.[1] Following oral administration, the maximum pharmacological effect of this compound is reached within approximately two hours.[1] At higher oral doses of 3–10 mg/kg in normally hydrated conscious rats, the aquaretic effect (increased urine production) was sustained for a period of 6 to 24 hours.[1]

Experimental Protocols

Detailed experimental protocols from the cited literature are summarized below to provide a framework for designing and interpreting studies with this compound in rodents.

Animal Models

The primary rodent model cited in the available literature for the in-vivo assessment of this compound is the rat.[1] While the specific strain is not always mentioned, Sprague-Dawley or Wistar rats are commonly used for pharmacokinetic studies. For a typical study, adult male or female rats with a specified weight range would be used.

Drug Administration

-

Oral (PO): this compound is administered by oral gavage. The compound is typically formulated as a suspension or solution in a suitable vehicle.

-

Intravenous (IV): For intravenous administration, this compound is dissolved in a sterile vehicle suitable for injection and administered as a bolus or infusion, typically via the tail vein.

Blood Sampling

To determine the plasma concentration-time profile of this compound, serial blood samples are collected at predetermined time points following drug administration. Common sampling sites in rats include the tail vein, saphenous vein, or via a cannulated jugular or carotid artery.

Bioanalytical Method

The quantification of this compound in plasma samples is crucial for pharmacokinetic analysis. While specific validated analytical methods for this compound in rat plasma were not detailed in the reviewed literature, a standard approach would involve High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS). This technique offers the required sensitivity and selectivity for accurately measuring drug concentrations in biological matrices.

A generalized workflow for such a bioanalytical method would include:

-

Sample Preparation: Protein precipitation or liquid-liquid extraction to isolate the drug from plasma proteins.

-

Chromatographic Separation: Separation of the analyte from endogenous plasma components on a suitable HPLC column.

-

Mass Spectrometric Detection: Detection and quantification of the analyte and an internal standard using a mass spectrometer operating in a specific mode (e.g., Multiple Reaction Monitoring - MRM).

-

Method Validation: The method would be validated for linearity, accuracy, precision, selectivity, and stability according to regulatory guidelines.

Visualizing Experimental and Biological Processes

To aid in the conceptual understanding of the experimental workflow and the mechanism of action of this compound, the following diagrams have been generated.

Caption: A typical experimental workflow for a rodent pharmacokinetic study.

Caption: The vasopressin V2 receptor signaling pathway and the antagonistic action of this compound.

References

In Vitro Characterization of Satavaptan: A Technical Guide to its V2 Receptor Antagonism

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro characterization of Satavaptan (also known as SR121463), a potent and selective non-peptide antagonist of the vasopressin V2 receptor. This compound has been investigated for its therapeutic potential in managing conditions associated with fluid retention, such as hyponatremia and ascites.[1][2] This document details the experimental methodologies, presents key quantitative data, and illustrates the underlying signaling pathways and experimental workflows.

Introduction to this compound and the V2 Receptor

Arginine vasopressin (AVP) is a key hormone in regulating water and electrolyte balance. Its effects are mediated through various receptor subtypes, including the V2 receptor, which is primarily located on the principal cells of the kidney's collecting ducts.[3][4] Activation of the V2 receptor by AVP initiates a Gs protein-coupled signaling cascade, leading to the activation of adenylyl cyclase, an increase in intracellular cyclic adenosine monophosphate (cAMP), and ultimately, the insertion of aquaporin-2 water channels into the apical membrane of collecting duct cells.[3] This process enhances water reabsorption from the filtrate back into the bloodstream.

This compound is a non-peptide molecule designed to competitively antagonize the V2 receptor, thereby inhibiting the effects of AVP. This antagonism leads to a decrease in water reabsorption, resulting in aquaresis—the excretion of electrolyte-free water.

Quantitative Analysis of this compound's V2 Receptor Interaction

The in vitro characterization of this compound has established its high affinity and selectivity for the V2 receptor. These properties are crucial for its targeted pharmacological action and favorable safety profile.

Binding Affinity

Radioligand binding assays are fundamental in determining the affinity of a compound for its target receptor. In the case of this compound, competitive binding studies were performed using membranes from cells expressing the V2 receptor and a radiolabeled ligand, typically [3H]-Arginine Vasopressin ([3H]-AVP). The affinity of this compound is expressed as the inhibition constant (Ki), which represents the concentration of the drug that occupies 50% of the receptors in the absence of the radioligand.

Table 1: Binding Affinity (Ki) of this compound for the V2 Receptor

| Species | Ki (nM) |

| Rat | 1.42 |

| Bovine | 0.64 |

| Human | 4.1 |

| Data sourced from literature. |

These sub-nanomolar to low nanomolar Ki values indicate a very high affinity of this compound for the V2 receptor across different species.

Functional Antagonism

Functional assays are essential to confirm that receptor binding translates into a biological response—in this case, the inhibition of AVP-induced signaling. The primary functional assay for V2 receptor antagonists is the measurement of intracellular cAMP accumulation. In these assays, cells expressing the V2 receptor are stimulated with AVP in the presence of varying concentrations of the antagonist. The ability of the antagonist to inhibit the AVP-induced increase in cAMP is quantified by determining its half-maximal inhibitory concentration (IC50).

Table 2: Functional Antagonism (IC50) of this compound at the V2 Receptor

| Assay Type | Parameter | Value |

| AVP-stimulated cAMP accumulation | IC50 | Potent inhibition observed (specific value not publicly available in reviewed literature) |

| This compound has been consistently described as a potent inhibitor of AVP-stimulated adenylyl cyclase activity. |

Receptor Selectivity

To ensure a targeted therapeutic effect and minimize off-target side effects, the selectivity of this compound for the V2 receptor over other related receptors, such as the vasopressin V1a and V1b receptors and the structurally similar oxytocin (OT) receptor, has been thoroughly investigated.

Table 3: Receptor Selectivity Profile of this compound

| Receptor Subtype | Fold Selectivity over V2 Receptor |

| V1a | >100-fold |

| V1b | >100-fold |

| Oxytocin (OT) | >100-fold |

| Data sourced from literature. |

The high selectivity of this compound for the V2 receptor underscores its specific mechanism of action.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of in vitro findings. The following sections outline the core experimental protocols used to characterize this compound as a V2 receptor antagonist.

Radioligand Binding Assay (Competitive Inhibition)

This assay determines the binding affinity (Ki) of this compound for the V2 receptor.

Cell Culture and Membrane Preparation:

-

Cell Lines: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the human, rat, or bovine V2 receptor are commonly used.

-

Culture Conditions: Cells are cultured in appropriate media (e.g., DMEM/F-12) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

-

Membrane Preparation: Cells are harvested, and a crude membrane fraction is prepared by homogenization in a cold lysis buffer followed by centrifugation to pellet the membranes. The final pellet is resuspended in an assay buffer.

Assay Protocol:

-

Reaction Mixture: In a 96-well plate, combine the cell membrane preparation, a fixed concentration of radioligand (e.g., [3H]-AVP, typically at a concentration close to its Kd value), and varying concentrations of unlabeled this compound.

-

Incubation: Incubate the plate at a specified temperature (e.g., 25-30°C) for a sufficient time (e.g., 60-90 minutes) to reach binding equilibrium.

-

Separation of Bound and Free Ligand: Rapidly filter the reaction mixture through glass fiber filters (e.g., GF/C) using a cell harvester. The filters trap the membranes with bound radioligand.

-

Washing: Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Detection: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: Non-specific binding is determined in the presence of a high concentration of unlabeled AVP and subtracted from the total binding to obtain specific binding. The IC50 value (concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition curve. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

Functional cAMP Accumulation Assay

This assay measures the ability of this compound to inhibit AVP-induced cAMP production.

Cell Culture:

-

Cell Lines: CHO or HEK293 cells stably expressing the V2 receptor are used.

-

Culture Conditions: Cells are cultured as described for the binding assay.

Assay Protocol:

-

Cell Plating: Seed the cells into 96-well or 384-well plates and allow them to adhere overnight.

-

Pre-incubation with Antagonist: The culture medium is replaced with an assay buffer containing varying concentrations of this compound. The cells are pre-incubated for a short period (e.g., 15-30 minutes).

-

Agonist Stimulation: A fixed concentration of AVP (typically the EC80, the concentration that elicits 80% of the maximal response) is added to the wells, and the plate is incubated at 37°C for a defined time (e.g., 30 minutes) to allow for cAMP accumulation. A phosphodiesterase inhibitor (e.g., IBMX) is often included in the assay buffer to prevent the degradation of cAMP.

-

Cell Lysis and cAMP Detection: The cells are lysed, and the intracellular cAMP concentration is measured using a commercially available kit, such as those based on TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer), ELISA (Enzyme-Linked Immunosorbent Assay), or bioluminescence.

-

Data Analysis: The concentration-response curve for this compound's inhibition of AVP-stimulated cAMP production is plotted, and the IC50 value is determined using non-linear regression.

Visualizations

The following diagrams illustrate the key pathways and workflows involved in the in vitro characterization of this compound.

Caption: V2 Receptor Signaling Pathway and the Action of this compound.

Caption: Experimental Workflow for a Competitive Radioligand Binding Assay.

Caption: Logical Flow for In Vitro Characterization of a V2 Receptor Antagonist.

Conclusion

The in vitro characterization of this compound has robustly demonstrated its profile as a highly potent and selective antagonist of the vasopressin V2 receptor. Through comprehensive binding and functional assays, its ability to effectively compete with the endogenous ligand AVP and inhibit the downstream signaling cascade has been clearly established. The detailed experimental protocols provided in this guide serve as a foundation for the continued investigation of V2 receptor antagonists and their potential therapeutic applications.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Effects of this compound, a selective vasopressin V(2) receptor antagonist, on ascites and serum sodium in cirrhosis with hyponatremia: a randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. openaccessjournals.com [openaccessjournals.com]

- 4. Global analysis of the effects of the V2 receptor antagonist this compound on protein phosphorylation in collecting duct - PMC [pmc.ncbi.nlm.nih.gov]

Satavaptan (SR121463): A Technical Deep Dive into its Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

Satavaptan (SR121463) is a potent and selective, orally available, non-peptide antagonist of the vasopressin V2 receptor. Developed by Sanofi-Aventis (formerly Sanofi Recherche), it was investigated primarily for the treatment of hyponatremia and ascites associated with conditions such as the syndrome of inappropriate antidiuretic hormone secretion (SIADH) and cirrhosis. By selectively blocking the V2 receptor in the renal collecting ducts, this compound promotes aquaresis—the excretion of free water without a significant loss of electrolytes. This technical guide provides a comprehensive overview of the discovery, preclinical and clinical development, mechanism of action, and eventual discontinuation of this compound. All quantitative data from key studies are summarized in structured tables, and detailed experimental protocols for its synthesis and characterization are provided. Visual diagrams of its signaling pathway and development logic are also included.

Discovery and Preclinical Development

Synthesis of this compound (SR121463)

The chemical name for this compound is 1-[4-(N-tert-butylcarbamoyl)-2-methoxybenzene sulfonyl]-5-ethoxy-3-spiro-[4-(2-morpholinoethoxy)cyclohexane]indol-2-one.[1] The synthesis of this compound is a complex, multi-step process. While a detailed, step-by-step protocol from the original discovery is not publicly available, a convergent total synthesis approach has been described in the scientific literature. This method involves the preparation of key intermediates which are then combined to form the final compound.

Experimental Protocol: Convergent Synthesis of this compound

This protocol is a representative summary based on published synthetic routes.

-

Step 1: Synthesis of the Substituted Benzenesulfonyl Chloride Intermediate. This process starts from 3-hydroxybenzoic acid and involves regioselective sulfonation, O-methylation, and amidation to yield the sulfonyl chloride derivative.

-

Step 2: Synthesis of the Spiro-oxindole Intermediate. This part of the synthesis begins with p-phenetidine and proceeds through the formation of an indolin-2-one. The spirocyclic cyclohexane moiety is introduced at the 3-position of the oxindole ring.

-

Step 3: Coupling of Intermediates. The final step involves the N-acylation of the spiro-oxindole intermediate with the substituted benzenesulfonyl chloride in the presence of a base to yield this compound.

Initial Screening and Pharmacological Profile

This compound was identified as a potent and highly selective V2 receptor antagonist through a screening process that likely involved competitive radioligand binding assays.

Experimental Protocol: V2 Receptor Binding Assay

This is a generalized protocol for a competitive radioligand binding assay to determine the affinity of a test compound like this compound for the V2 receptor.

-

1. Membrane Preparation:

-

Cell lines expressing the human V2 receptor (e.g., CHO-K1 or HEK293 cells) are cultured and harvested.

-

The cells are homogenized in a cold buffer and centrifuged to pellet the cell membranes.

-

The membrane pellet is resuspended in an assay buffer and the protein concentration is determined.

-

-

2. Binding Assay:

-

The assay is typically performed in a 96-well plate format.

-

To each well, the following are added in order:

-

Assay buffer.

-

A fixed concentration of a radiolabeled V2 receptor agonist, such as [3H]-Arginine Vasopressin ([3H]-AVP).

-

Increasing concentrations of the unlabeled test compound (e.g., this compound).

-

The prepared cell membranes.

-

-

Non-specific binding is determined in the presence of a high concentration of an unlabeled V2 receptor agonist.

-

-

3. Incubation and Filtration:

-

The plate is incubated to allow the binding to reach equilibrium.

-

The contents of each well are then rapidly filtered through a glass fiber filter mat using a cell harvester. This separates the bound radioligand from the free radioligand.

-

The filters are washed with ice-cold buffer to remove any unbound radioactivity.

-

-

4. Scintillation Counting and Data Analysis:

-

The filters are dried, and a scintillation cocktail is added.

-

The radioactivity on each filter is quantified using a scintillation counter.

-

The data is analyzed using non-linear regression to determine the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) can then be calculated from the IC50 using the Cheng-Prusoff equation.

-

This compound demonstrated high affinity and selectivity for the V2 receptor.

| Parameter | Value | Species |

| Ki (V2 Receptor) | 1.42 nM | Rat |

| 0.64 nM | Bovine | |

| 4.1 nM | Human | |

| Selectivity | >100-fold higher for V2 vs. V1a, V1b, and Oxytocin receptors | Various |

Table 1: Pharmacological Profile of this compound

Preclinical In Vivo Studies

Preclinical studies in various animal models, primarily rats, were conducted to evaluate the in vivo efficacy and safety of this compound. These studies demonstrated its potent aquaretic effects.

| Animal Model | Administration Route | Dose Range | Observed Effects | Duration of Effect |

| Normally hydrated conscious rats | Intravenous | 0.003 - 0.3 mg/kg | Dose-dependent increase in urine flow and decrease in urine osmolality.[2] | - |

| Normally hydrated conscious rats | Oral | 0.03 - 10 mg/kg | Dose-dependent increase in urine flow and decrease in urine osmolality.[2] | 6-24 hours at higher doses.[2] |

| Cirrhotic rats with ascites | Oral | Not specified | Increased urine flow rate, decreased urine osmolality, normalization of serum sodium. | - |

Table 2: Summary of Preclinical In Vivo Studies of this compound

Mechanism of Action and Signaling Pathway

This compound exerts its therapeutic effect by acting as a competitive antagonist at the vasopressin V2 receptor, which is primarily located on the basolateral membrane of the principal cells of the renal collecting ducts.

Signaling Pathway of Vasopressin and its Antagonism by this compound

Under normal physiological conditions, arginine vasopressin (AVP) binds to the V2 receptor, activating a Gs protein-coupled signaling cascade. This leads to the activation of adenylyl cyclase, which increases intracellular cyclic AMP (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates aquaporin-2 (AQP2) water channels stored in intracellular vesicles. These phosphorylated vesicles then translocate and fuse with the apical membrane of the collecting duct cells, increasing water permeability and leading to water reabsorption from the filtrate back into the bloodstream.

This compound, by competitively blocking the V2 receptor, prevents the binding of AVP and inhibits this entire signaling cascade. The lack of AQP2 translocation to the apical membrane results in decreased water reabsorption, leading to the excretion of large volumes of dilute urine, a process known as aquaresis. This increases serum sodium concentration and reduces fluid retention.

Clinical Development

This compound underwent several clinical trials to evaluate its efficacy and safety in treating hyponatremia and ascites.

Phase II and III Trials in Hyponatremia

Clinical studies investigated this compound in patients with euvolemic and hypervolemic hyponatremia, including those with SIADH and congestive heart failure (CHF).

| Study | Patient Population | Dosage | Key Efficacy Endpoints | Results |

| DILIPO Study[1] | Dilutional hyponatremia (n=118, 90 with CHF) | 25 mg/day, 50 mg/day vs. Placebo | Response rate (serum Na+ ≥135 mmol/L or ≥5 mmol/L increase from baseline) | Response rate: 48.6% (25mg), 61.0% (50mg) vs. 26.8% (Placebo). Median time to response was shorter with this compound. |

| SIADH Study | SIADH (n=34) | 25 mg/day, 50 mg/day vs. Placebo | Responders (serum Na+ normalized or ≥5 mmol/L increase) | Responders: 79% (25mg), 83% (50mg) vs. 13% (Placebo). |

Table 3: Key Clinical Trials of this compound in Hyponatremia

Phase II and III Trials in Ascites

This compound was also evaluated for the management of ascites in patients with cirrhosis, both with and without hyponatremia.

| Study | Patient Population | Dosage | Key Efficacy Endpoints | Results |

| Ginès et al. (2008) | Cirrhosis with ascites and hyponatremia (n=110) | 5 mg, 12.5 mg, 25 mg/day vs. Placebo | Change in body weight, change in serum sodium | Dose-dependent reduction in body weight and increase in serum sodium. |

| Ginès et al. (2010) | Cirrhosis with recurrent ascites (n=151) | 5 mg, 12.5 mg, 25 mg/day vs. Placebo | Time to first paracentesis, frequency of paracentesis | Median time to first paracentesis was longer with 5mg and 12.5mg doses. Frequency of paracentesis was significantly decreased in all this compound groups. |

| Large Phase III Program (Wong et al., 2011) | Cirrhosis with uncomplicated or difficult-to-treat ascites (n=1200) | Not specified | Worsening of ascites, cumulative number of paracenteses | This compound was not more effective than placebo in the primary endpoints. |

Table 4: Key Clinical Trials of this compound in Ascites

Safety and Tolerability

Across clinical trials, this compound was generally well-tolerated. The most common adverse events were related to its mechanism of action.

| Adverse Event | Frequency | Notes |

| Thirst | More common with this compound than placebo. | A predictable consequence of increased free water excretion. |

| Increased Serum Creatinine | More common with this compound. | Potentially related to changes in renal hemodynamics. |

| Rapid Correction of Hyponatremia | Observed, particularly at higher doses (e.g., 50 mg/day). | A known risk with aquaretic agents. |

| Increased Mortality | In one large study in patients with difficult-to-treat ascites, a higher mortality rate was observed in the this compound group compared to placebo. | The specific cause was not identified, but most deaths were due to complications of cirrhosis. |

Table 5: Common Adverse Events Associated with this compound

Discontinuation of Development

Despite promising early results in correcting hyponatremia and managing ascites, the development of this compound was discontinued in 2009. The decision was influenced by the failure to meet primary endpoints in large Phase III trials for ascites and a concerning increase in mortality observed in one of these studies.

Logical Flow of this compound's Development and Discontinuation

Conclusion

This compound (SR121463) represented a targeted therapeutic approach to managing water-retaining states by selectively antagonizing the vasopressin V2 receptor. Its development showcased a clear understanding of the underlying pathophysiology of hyponatremia and the potential of aquaresis as a treatment modality. While preclinical and early clinical studies demonstrated its efficacy, the ultimate failure to meet primary endpoints in large-scale trials and the emergence of safety concerns led to the discontinuation of its development. The story of this compound provides valuable insights into the complexities of drug development, particularly the challenges of translating promising early-phase results into late-stage clinical success.

References

- 1. Short- and long-term treatment of dilutional hyponatraemia with this compound, a selective arginine vasopressin V2-receptor antagonist: the DILIPO study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. [PDF] Total synthesis of SR 121463 A, a highly potent and selective vasopressin v(2) receptor antagonist. | Semantic Scholar [semanticscholar.org]

Molecular Basis for Satavaptan's V2 Receptor Selectivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Satavaptan (formerly SR121463B) is a potent and selective non-peptide antagonist of the arginine vasopressin (AVP) V2 receptor.[1] Its high affinity and selectivity for the V2 receptor over other vasopressin receptor subtypes (V1a and V1b) and the structurally related oxytocin receptor (OTR) are central to its therapeutic action as an aquaretic agent.[2] This technical guide provides an in-depth analysis of the molecular underpinnings of this compound's V2 receptor selectivity, supported by quantitative binding data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.

Quantitative Analysis of this compound's Receptor Binding Affinity

The selectivity of this compound for the V2 receptor is quantitatively demonstrated by its significantly lower inhibition constant (Ki) for this receptor subtype compared to V1a and V1b receptors.

| Receptor Subtype | Ligand | Ki (nM) | Selectivity (fold) | Species |

| V2 | This compound (SR121463A) | 0.64 | - | Bovine |

| 1.42 | - | Rat | ||

| 4.1 | - | Human | ||

| V1a | This compound (SR121463) | >100-fold higher than V2 | >100 | - |

| V1b | This compound (SR121463) | >100-fold higher than V2 | >100 | - |

| Oxytocin (OTR) | This compound (SR121463) | >100-fold higher than V2 | >100 | - |

Table 1: Comparative binding affinities of this compound for vasopressin and oxytocin receptors. Data compiled from multiple sources.[2]

Molecular Determinants of V2 Receptor Selectivity

While a co-crystal structure of this compound bound to the V2 receptor is not publicly available, insights into its binding and selectivity can be inferred from structural studies of the V2 receptor with other non-peptide antagonists, such as tolvaptan, and through comparative analysis of the vasopressin receptor subtypes.

The binding pocket for non-peptide antagonists like this compound is located deep within the transmembrane (TM) helical bundle of the V2 receptor. The selectivity of this compound is likely determined by specific amino acid residues that differ between the V2, V1a, and V1b receptors within this binding pocket.

Site-directed mutagenesis studies on the V2 receptor have identified several residues in the extracellular loops and the upper portions of the transmembrane domains as being critical for ligand binding. Although these studies did not specifically use this compound, they highlight regions that contribute to the unique pharmacological profile of the V2 receptor. For instance, residues in the second and third extracellular loops of the V2 receptor are implicated in controlling the species selectivity of peptide antagonists and are likely to influence the binding of non-peptide ligands as well.

Molecular modeling and cryo-electron microscopy (cryo-EM) studies of the V2 receptor in complex with other antagonists reveal a binding site enclosed by transmembrane helices TM2, TM3, TM4, TM5, TM6, and TM7. The chemical structure of this compound, with its spiro-oxindole core and various side chains, would form specific hydrophobic and polar interactions with the residues lining this pocket. The differences in the amino acid composition of this pocket between the V2, V1a, and V1b receptors are the primary determinants of this compound's selectivity.

Signaling Pathways of Vasopressin Receptors

The distinct physiological effects of vasopressin are mediated by the differential signaling pathways activated by its receptor subtypes. This compound's selective antagonism of the V2 receptor specifically blocks the Gs-cAMP pathway, leading to its aquaretic effect.

Experimental Protocols

The determination of this compound's binding affinity and functional activity relies on standardized in vitro assays.

Radioligand Competition Binding Assay

This assay is used to determine the binding affinity (Ki) of this compound for the V2, V1a, and V1b receptors by measuring its ability to compete with a radiolabeled ligand for receptor binding.

Materials:

-

Cell membranes prepared from cell lines stably expressing the human V2, V1a, or V1b receptor.

-

Radioligand: [³H]-Arginine Vasopressin ([³H]AVP).

-

Unlabeled this compound (SR121463).

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

96-well microplates.

-

Glass fiber filters (e.g., Whatman GF/C).

-

Filtration apparatus.

-

Scintillation counter and scintillation fluid.

Procedure:

-

Reaction Setup: In a 96-well plate, add the following in triplicate:

-

Total Binding: 50 µL of assay buffer, 50 µL of [³H]AVP (at a concentration near its Kd), and 100 µL of cell membrane suspension.

-

Non-specific Binding: 50 µL of a high concentration of unlabeled AVP (e.g., 1 µM), 50 µL of [³H]AVP, and 100 µL of cell membrane suspension.

-

Competition: 50 µL of varying concentrations of this compound, 50 µL of [³H]AVP, and 100 µL of cell membrane suspension.

-

-

Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

Filtration: Rapidly filter the contents of each well through the glass fiber filters using a filtration apparatus.

-

Washing: Wash the filters three to five times with ice-cold wash buffer to remove unbound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of specific [³H]AVP binding) using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

cAMP Functional Assay

This assay measures the ability of this compound to antagonize the AVP-induced production of cyclic AMP (cAMP) in cells expressing the V2 receptor.

Materials:

-

HEK293 or CHO cells stably expressing the human V2 receptor.

-

Cell culture medium.

-

Assay buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA).

-

Phosphodiesterase (PDE) inhibitor (e.g., 3-isobutyl-1-methylxanthine, IBMX) to prevent cAMP degradation.

-

Arginine Vasopressin (AVP).

-

This compound.

-

cAMP detection kit (e.g., HTRF, LANCE, or ELISA-based).

-

Plate reader compatible with the chosen detection method.

Procedure:

-

Cell Plating: Seed the V2 receptor-expressing cells into a suitable multi-well plate (e.g., 96-well or 384-well) and culture until they reach the desired confluency.

-

Compound Preparation: Prepare serial dilutions of this compound in assay buffer. Prepare a solution of AVP at a concentration that elicits a submaximal response (e.g., EC₈₀).

-

Antagonist Incubation: Remove the culture medium and add the this compound dilutions to the cells. Incubate for a predetermined time (e.g., 15-30 minutes) at 37°C.

-

Agonist Stimulation: Add the AVP solution to the wells (except for the basal control wells) and incubate for a specified time (e.g., 30 minutes) at 37°C to stimulate cAMP production.

-

Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration according to the instructions of the chosen cAMP detection kit.

-

Data Analysis:

-

Generate a dose-response curve by plotting the cAMP levels against the logarithm of the this compound concentration.

-

Determine the IC₅₀ value, which is the concentration of this compound that inhibits 50% of the AVP-induced cAMP production.

-

Conclusion

The high selectivity of this compound for the V2 receptor is a result of its specific molecular interactions with the antagonist binding pocket of this receptor subtype. This selectivity is quantitatively supported by its significantly higher binding affinity for the V2 receptor compared to the V1a and V1b receptors. By selectively blocking the V2 receptor-mediated Gs-cAMP signaling pathway in the renal collecting ducts, this compound effectively promotes aquaresis, providing a targeted therapeutic approach for the management of hyponatremia and other conditions characterized by fluid retention. The experimental protocols detailed herein provide a framework for the continued investigation and characterization of selective vasopressin receptor antagonists.

References

A Technical Guide to the Biophysical Properties of Satavaptan